6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one
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Overview
Description
6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one is a heterocyclic compound that features an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with carboxylic acid derivatives under acidic or basic conditions. For instance, the reaction of 2,3-diaminopyridine with acetic anhydride leads to the formation of the imidazo[4,5-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[4,5-c]pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group at the 6-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: The compound is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor functions, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
What sets 6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one apart is its unique structural features and versatile reactivity, making it a valuable compound for diverse applications in scientific research and industry.
Properties
IUPAC Name |
neodymium(3+);trihydroxide;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd.4H2O/h;4*1H2/q+3;;;;/p-3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZAIJAGTZIWSH-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[OH-].[Nd+3] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5NdO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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